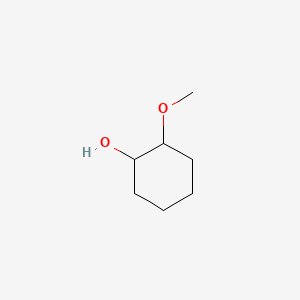![molecular formula C23H34N2O4 B6278916 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide CAS No. 2138286-91-4](/img/no-structure.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide
カタログ番号 B6278916
CAS番号:
2138286-91-4
分子量: 402.5
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of sulfonamide . Sulfonamides are a group of compounds known for their broad spectrum antibacterial action . They are extensively used antibiotics and are also distinctive for treating urinary tract infections . This specific compound has been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(CCC)NC1=CC2=C(C=C1)OCCO2 . The InChI representation is 1S/C12H15NO3/c1-2-3-12(14)13-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14) . The molecular weight is 221.25 . Chemical Reactions Analysis
The compound has been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests that it may interact with these enzymes in a way that reduces their activity.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its empirical formula is C12H15NO3 . The molecular weight is 221.25 .作用機序
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with pyrrolidine and octanoyl chloride, followed by reduction and coupling reactions.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-6-carboxylic acid", "pyrrolidine", "octanoyl chloride", "sodium borohydride", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: React 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with pyrrolidine and triethylamine in dichloromethane to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-amine.", "Step 2: Add octanoyl chloride to the reaction mixture and stir at room temperature for 24 hours to form N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide.", "Step 3: Reduce the amide using sodium borohydride in methanol to form N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(pyrrolidin-1-yl)propan-2-yl]octan-1-amine.", "Step 4: Couple the amine with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide in dimethylformamide to form N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(pyrrolidin-1-yl)propan-2-yl]octanamide.", "Step 5: Purify the final product using a combination of dichloromethane and diethyl ether, and dry under vacuum." ] } | |
CAS番号 |
2138286-91-4 |
製品名 |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide |
分子式 |
C23H34N2O4 |
分子量 |
402.5 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



